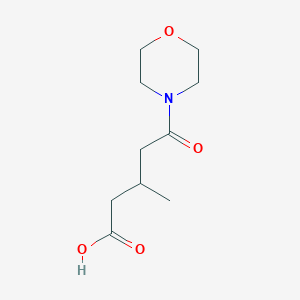
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first discovered in the 1980s and has been extensively studied for its potential use in scientific research.
科学的研究の応用
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been used to investigate the mechanisms underlying learning and memory, synaptic plasticity, neurodegenerative diseases, and psychiatric disorders such as schizophrenia and depression.
作用機序
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, this compound blocks the entry of calcium ions into the cell, which disrupts the normal functioning of the receptor and leads to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been shown to impair learning and memory, induce behavioral changes such as hyperactivity and stereotypy, and produce neurotoxic effects in certain brain regions.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid in lab experiments is its potency and specificity as an NMDA receptor antagonist. It allows researchers to selectively manipulate the activity of the NMDA receptor and study its effects on various physiological and behavioral processes. However, there are also several limitations to using this compound, including its potential neurotoxic effects, its ability to induce seizures at high doses, and its potential to interfere with other neurotransmitter systems.
将来の方向性
There are several future directions for research on 3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid and the NMDA receptor. One area of interest is the development of more selective and less toxic NMDA receptor antagonists that can be used in both basic and clinical research. Another area of interest is the investigation of the role of the NMDA receptor in various psychiatric and neurological disorders, and the development of novel treatments based on this knowledge. Additionally, there is ongoing research into the mechanisms underlying the neurotoxic effects of this compound and other NMDA receptor antagonists, with the goal of developing safer and more effective drugs for use in research and clinical settings.
Conclusion:
In conclusion, this compound is a potent non-competitive antagonist of the NMDA receptor that has been extensively studied for its potential use in scientific research. It has been used to investigate the mechanisms underlying learning and memory, synaptic plasticity, neurodegenerative diseases, and psychiatric disorders such as schizophrenia and depression. While there are limitations to its use, this compound remains an important tool for researchers studying the NMDA receptor and its role in various physiological and pathological processes.
合成法
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of 3-methyl-5-(4-chlorophenyl)-5-oxopentanoic acid with morpholine to form this compound. This intermediate is then treated with a reducing agent to produce the final product, this compound.
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
3-methyl-5-morpholin-4-yl-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-8(7-10(13)14)6-9(12)11-2-4-15-5-3-11/h8H,2-7H2,1H3,(H,13,14) |
InChIキー |
GATVKUVJBUSZRI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCOCC1)CC(=O)O |
正規SMILES |
CC(CC(=O)N1CCOCC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)